alpha,beta-Dimethylbenzenebutanol
Description
α,β-Dimethylbenzenebutanol (CAS 33214-57-2) is a substituted aromatic alcohol with a benzene ring attached to a butanol chain. Its IUPAC name is 2,3-dimethyl-1-phenylbutan-1-ol, indicating methyl groups at the α (C2) and β (C3) positions of the four-carbon chain.
Properties
CAS No. |
36748-82-0 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-methyl-5-phenylpentan-2-ol |
InChI |
InChI=1S/C12H18O/c1-10(11(2)13)8-9-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
InChI Key |
PRCGAVVRFUPYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,beta-Dimethylbenzenebutanol typically involves the alkylation of benzenebutanol with methylating agents. One common method is the Friedel-Crafts alkylation, where benzenebutanol reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of catalysts and optimized reaction conditions ensures efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
Alpha,beta-Dimethylbenzenebutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
Alpha, beta-Dimethylbenzenebutanol (C₁₂H₁₈O) is characterized by its unique molecular structure which influences its reactivity and interactions. The compound features a butanol group attached to a dimethyl-substituted benzene ring, enhancing its solubility and stability in various solvents.
Scientific Research Applications
1. Pharmaceutical Development
- Synthesis of Active Pharmaceutical Ingredients (APIs) : Alpha, beta-Dimethylbenzenebutanol serves as an intermediate in the synthesis of various APIs. Its structural properties allow for modifications that lead to biologically active compounds.
- Drug Formulation : The compound's solubility characteristics make it suitable for formulation in drug delivery systems, enhancing the bioavailability of certain medications.
2. Environmental Monitoring
- Pollutant Detection : In environmental science, alpha, beta-Dimethylbenzenebutanol is utilized as a marker for assessing pollution levels in soil and water samples. Its presence can indicate specific contamination sources.
- Biodegradation Studies : Researchers employ this compound to study the biodegradation processes of organic pollutants, providing insights into microbial interactions and ecosystem health.
3. Analytical Chemistry
- Chromatographic Techniques : The compound is often used as a standard in chromatographic analyses (e.g., GC-MS) to quantify other substances due to its known retention time and mass spectrum.
- Spectroscopic Applications : It serves as a reference material in spectroscopic studies, aiding in the identification of unknown compounds based on spectral data.
Case Study 1: Pharmaceutical Synthesis
A notable study demonstrated the use of alpha, beta-Dimethylbenzenebutanol in synthesizing a new class of anti-inflammatory drugs. The research highlighted how modifications to the butanol group improved the efficacy and reduced side effects compared to existing medications.
Case Study 2: Environmental Impact Assessment
In a project assessing groundwater contamination, alpha, beta-Dimethylbenzenebutanol was detected alongside other volatile organic compounds. This finding led to further investigation into industrial discharge practices and prompted regulatory changes aimed at reducing environmental pollutants.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceutical Development | API synthesis | Enhanced bioavailability |
| Environmental Monitoring | Pollutant marker | Indicates contamination sources |
| Analytical Chemistry | Standard in chromatography | Accurate quantification |
| Biodegradation Studies | Study of microbial interactions | Insights into ecosystem health |
Mechanism of Action
The mechanism of action of alpha,beta-Dimethylbenzenebutanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds share a benzene ring and alcohol functionality but differ in chain length, substituent positions, and functional groups:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Boiling Point (K) |
|---|---|---|---|---|---|
| α,β-Dimethylbenzenebutanol | 33214-57-2 | C₁₂H₁₈O | Methyl (C2, C3) | 178.27 | Not reported |
| β-Methyl-β-propylphenethyl alcohol | Not provided | C₁₃H₂₀O | Methyl (C2), propyl (C2) | 192.30 | Not reported |
| Benzeneethanol, β-methyl- | 1123-85-9 | C₉H₁₂O | Methyl (C2), shorter chain (ethanol) | 136.19 | 383.70–389.00 |
| 2-(Dimethylamino)-2-phenylbutan-1-ol | 39068-94-5 | C₁₂H₁₉NO | Dimethylamino (C2) | 193.29 | Not reported |
| 4,4-Diphenylbutan-1-ol | Not provided | C₁₆H₁₈O | Phenyl (C4) | 226.31 | Not reported |
Data compiled from ; missing values indicate gaps in available evidence.
Physical and Chemical Properties
- Boiling Points: Benzeneethanol, β-methyl- (CAS 1123-85-9) exhibits a boiling range of 383.70–389.00 K, lower than expected for α,β-dimethylbenzenebutanol due to its shorter carbon chain . Longer-chain analogs like β-methyl-β-propylphenethyl alcohol likely have higher boiling points, though experimental data are unavailable.
- Solubility: The dimethylamino variant (CAS 39068-94-5) is more polar than α,β-dimethylbenzenebutanol, enhancing water solubility. In contrast, 4,4-diphenylbutan-1-ol’s bulky phenyl groups increase hydrophobicity .
- Reactivity: Amino-substituted derivatives (e.g., 2-(dimethylamino)-2-phenylbutan-1-ol) undergo nucleophilic reactions at the amino group, whereas methyl-substituted analogs participate in esterification or oxidation at the hydroxyl group .
Biological Activity
Alpha, beta-Dimethylbenzenebutanol, also known as 2-methyl-4-phenyl-2-butanol, is an organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Alpha, beta-Dimethylbenzenebutanol is characterized by its unique structure that includes a benzene ring with two methyl groups and a butanol side chain. Its molecular formula is , and it exhibits both hydrophobic and hydrophilic characteristics due to the presence of the alcohol functional group.
Biological Activity Overview
Research indicates that alpha, beta-Dimethylbenzenebutanol possesses various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones indicative of its effectiveness .
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This activity can play a role in preventing cellular damage and related diseases.
- Potential Anti-Adipogenic Effects : Preliminary studies suggest that alpha, beta-Dimethylbenzenebutanol may influence lipid metabolism. It has been implicated in the modulation of adipocyte differentiation and lipid accumulation, which could have implications for obesity management .
Case Studies and Experimental Data
- Antimicrobial Activity :
-
Antioxidant Properties :
- In vitro assays demonstrated that alpha, beta-Dimethylbenzenebutanol scavenges free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed a significant decrease in DPPH radical concentration upon treatment with the compound.
- Anti-Adipogenic Activity :
The biological activity of alpha, beta-Dimethylbenzenebutanol can be attributed to several mechanisms:
- Interaction with Cell Membranes : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and influencing cellular signaling pathways.
- Gene Expression Modulation : The compound's ability to alter gene expression related to lipid metabolism indicates a mechanism where it may influence metabolic pathways at a transcriptional level.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
